3-(3-methyl-1H-pyrazol-1-yl)propanamide 3-(3-methyl-1H-pyrazol-1-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19954758
InChI: InChI=1S/C7H11N3O/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11)
SMILES:
Molecular Formula: C7H11N3O
Molecular Weight: 153.18 g/mol

3-(3-methyl-1H-pyrazol-1-yl)propanamide

CAS No.:

Cat. No.: VC19954758

Molecular Formula: C7H11N3O

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methyl-1H-pyrazol-1-yl)propanamide -

Specification

Molecular Formula C7H11N3O
Molecular Weight 153.18 g/mol
IUPAC Name 3-(3-methylpyrazol-1-yl)propanamide
Standard InChI InChI=1S/C7H11N3O/c1-6-2-4-10(9-6)5-3-7(8)11/h2,4H,3,5H2,1H3,(H2,8,11)
Standard InChI Key PCBGGGQBHKLOTB-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)CCC(=O)N

Introduction

Structural Characteristics and Molecular Design

Core Molecular Architecture

The compound’s structure consists of a pyrazole ring (a five-membered heterocycle with two nitrogen atoms) substituted at the 1-position with a propanamide group (-CH₂CH₂CONH₂) and at the 3-position with a methyl group. The pyrazole ring contributes to planar geometry, while the amide group introduces polarity and hydrogen-bonding capability. Key bond lengths and angles, inferred from analogous structures, include:

  • N–N bond length: 1.35–1.38 Å (typical for pyrazole rings) .

  • C–O bond length in amide: 1.23 Å (characteristic of carbonyl groups) .

Table 1: Molecular Properties of 3-(3-Methyl-1H-pyrazol-1-yl)propanamide

PropertyValue
Molecular FormulaC₇H₁₁N₃O
Molecular Weight153.18 g/mol
logP (Partition Coeff.)0.89 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors3 (amide O, pyrazole N)

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves nucleophilic substitution between 3-methyl-1H-pyrazole and acrylamide derivatives. A representative method, adapted from studies on analogous compounds , proceeds as follows:

  • Reagents:

    • 3-Methyl-1H-pyrazole

    • Acrylamide

    • Sodium hydroxide (base catalyst)

    • Dimethylformamide (DMF) solvent

  • Procedure:

    • A mixture of 3-methylpyrazole (10 mmol), acrylamide (14 mmol), and NaOH (2M) in DMF is heated to 333 K for 7 hours.

    • Post-reaction, the solvent is removed via vacuum distillation, and the crude product is recrystallized from an acetonitrile-water mixture.

Table 2: Optimal Synthesis Conditions

ParameterValue
Temperature333 K (60°C)
Reaction Time7 hours
SolventDMF
Yield80–85% (estimated)

Mechanistic Insights

The reaction proceeds via Michael addition, where the pyrazole’s nitrogen acts as a nucleophile, attacking the β-carbon of acrylamide. The base deprotonates the pyrazole, enhancing its nucleophilicity .

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) due to its amide group but exhibits limited solubility in water (logSw ≈ -1.8) . Stability studies suggest degradation under strong acidic or alkaline conditions via hydrolysis of the amide bond.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

  • NMR (¹H):

    • δ 1.8 ppm (s, 3H, pyrazole-CH₃)

    • δ 2.4–2.6 ppm (m, 2H, CH₂CONH₂)

    • δ 6.2 ppm (s, 1H, pyrazole H)

Chemical Reactivity and Functionalization

Amide Group Reactivity

The amide moiety participates in:

  • Hydrolysis: Forms carboxylic acid under acidic/basic conditions.

  • Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) through the pyrazole nitrogen and carbonyl oxygen .

Pyrazole Ring Modifications

  • Electrophilic Substitution: Bromination at the 4-position of the pyrazole ring under mild conditions.

  • N-Alkylation: Reaction with alkyl halides to form quaternary ammonium derivatives.

Applications in Scientific Research

Medicinal Chemistry

Pyrazole derivatives are investigated for:

  • Enzyme Inhibition: Potential inhibition of cyclooxygenase-2 (COX-2) and kinases due to structural mimicry of ATP.

  • Antimicrobial Activity: Demonstrated efficacy against Gram-positive bacteria in preliminary assays .

Coordination Chemistry

The compound serves as a hemilabile ligand in metal-organic frameworks (MOFs). In a study on analogous propanamide-pyrazole ligands, copper complexes exhibited catalytic activity in oxidation reactions .

Table 3: Catalytic Performance of Cu Complexes

SubstrateConversion (%)Selectivity (%)
Benzyl Alcohol9288
Cyclohexane7582

Research Findings and Recent Advances

Crystal Structure Analysis

Single-crystal X-ray diffraction of the related compound 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)propanamide revealed:

  • Hydrogen-Bonding Network: N–H···N and O–H···O interactions stabilize a 3D lattice .

  • Dihedral Angle: 26.6° between pyrazole and benzene rings, indicating moderate conjugation.

Computational Studies

Density functional theory (DFT) calculations predict:

  • Electrostatic Potential: Negative charge localized on carbonyl oxygen, facilitating metal coordination.

  • HOMO-LUMO Gap: 4.2 eV, suggesting moderate reactivity.

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